molecular formula C20H26N2O2S B2376557 4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1421584-38-4

4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2376557
CAS No.: 1421584-38-4
M. Wt: 358.5
InChI Key: YMNPGDLUXSBSRI-UHFFFAOYSA-N
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Description

4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl thiol, which is then reacted with a suitable piperidine derivative. The final step involves the introduction of the phenethyl group and the carboxamide functionality. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(((furan-2-ylmethyl)thio)methyl)-N-phenethylpiperidine-1-carboxamide: shares structural similarities with other furan-containing compounds and piperidine derivatives.

    Furan-2-ylmethyl thiol: A precursor in the synthesis of the target compound.

    Phenethylpiperidine derivatives: Compounds with similar pharmacological profiles.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-20(21-11-8-17-5-2-1-3-6-17)22-12-9-18(10-13-22)15-25-16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPGDLUXSBSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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